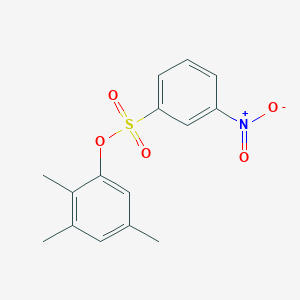

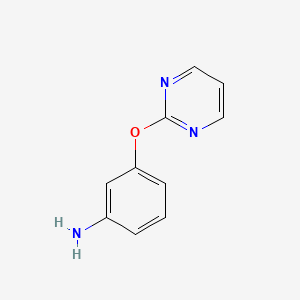

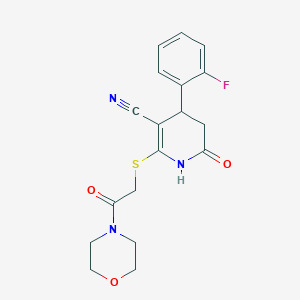

![molecular formula C26H26ClN3O2S B2552416 盐酸N-(苯并[d]噻唑-2-基)-4-苯甲酰基-N-(3-(二甲氨基)丙基)苯甲酰胺 CAS No. 1217093-16-7](/img/structure/B2552416.png)

盐酸N-(苯并[d]噻唑-2-基)-4-苯甲酰基-N-(3-(二甲氨基)丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . For instance, different amino benzothiazoles were chloroacetylated and further reacted with substituted piperazines in the presence of a base to get N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs .Molecular Structure Analysis

The molecular structure of benzothiazoles involves a thiazole nucleus, which is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Benzothiazole derivatives have been involved in various chemical reactions. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

Benzothiazoles, in general, show similar chemical and physical properties to pyridine and pyrimidine . Free thiazole is a light-yellow liquid with an odor similar to pyridine .科学研究应用

Anti-Tubercular Activity

N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride: has shown promising anti-tubercular properties. Recent synthetic developments have led to benzothiazole-based compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). These compounds were compared to standard reference drugs, and their better inhibition potency was observed . Further studies have explored the structure-activity relationships of these derivatives and their molecular docking interactions with the target enzyme DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.

Organic Solar Cells

While not directly related to biological applications, it’s worth noting that benzo[d]thiazole derivatives have been explored in organic solar cells. Their unique electronic properties make them interesting candidates for improving solar cell efficiency .

Functional Materials

Lastly, benzo[e][1,2,4]triazinyl radicals, which share some similarities with benzo[d]thiazole compounds, are being investigated for various functional materials. Their stability and tunability through substitution changes position them at the forefront of material development .

作用机制

While the specific mechanism of action for “N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride” is not mentioned in the retrieved data, benzothiazole derivatives have been found to exhibit potent biological applications . For instance, some benzothiazole derivatives have been designed and synthesized as topoisomerase I inhibitors .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-benzoyl-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2S.ClH/c1-28(2)17-8-18-29(26-27-22-11-6-7-12-23(22)32-26)25(31)21-15-13-20(14-16-21)24(30)19-9-4-3-5-10-19;/h3-7,9-16H,8,17-18H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBINNCKNSDPDMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

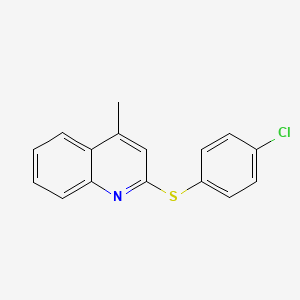

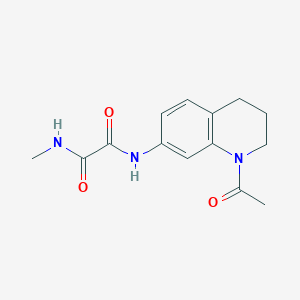

![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)

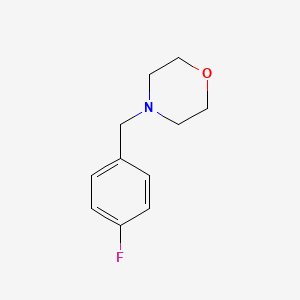

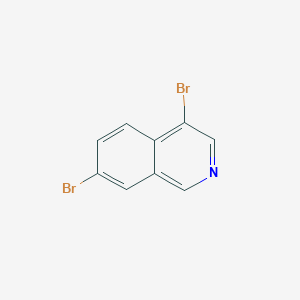

![Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2552342.png)

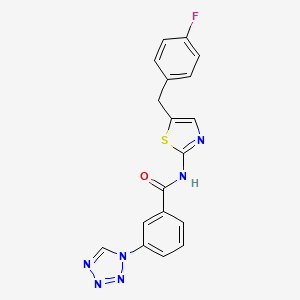

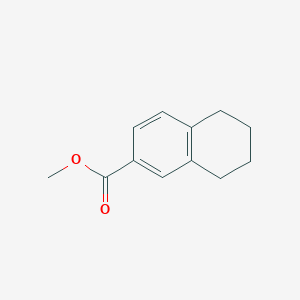

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2552348.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)